molecular formula C24H26N2O3S B351691 1-Benzhydryl-4-(4-methoxyphenyl)sulfonylpiperazine CAS No. 359023-54-4

1-Benzhydryl-4-(4-methoxyphenyl)sulfonylpiperazine

Cat. No.: B351691
CAS No.: 359023-54-4
M. Wt: 422.5g/mol
InChI Key: HLLMXIJMLFCWSB-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-(4-methoxyphenyl)sulfonylpiperazine is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a benzhydryl group, a methoxyphenyl group, and a sulfonylpiperazine moiety. This compound has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

The synthesis of 1-Benzhydryl-4-(4-methoxyphenyl)sulfonylpiperazine typically involves the reaction of benzhydryl piperazine with 4-methoxyphenylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

1-Benzhydryl-4-(4-methoxyphenyl)sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Research has explored its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-4-(4-methoxyphenyl)sulfonylpiperazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzhydryl and sulfonyl groups may play a role in binding to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

1-Benzhydryl-4-(4-methoxyphenyl)sulfonylpiperazine can be compared to other similar compounds, such as:

Properties

IUPAC Name

1-benzhydryl-4-(4-methoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-29-22-12-14-23(15-13-22)30(27,28)26-18-16-25(17-19-26)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLMXIJMLFCWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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